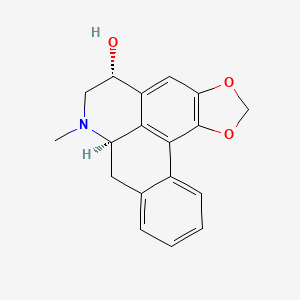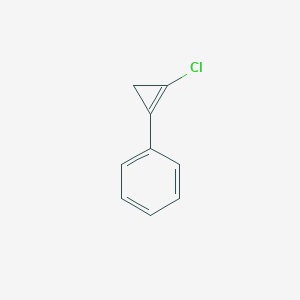
Benzene, (2-chloro-1-cyclopropen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-chloro-1-cyclopropen-1-yl)- is an organic compound characterized by a benzene ring substituted with a 2-chloro-1-cyclopropen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-chloro-1-cyclopropen-1-yl)- typically involves the reaction of benzene with a suitable cyclopropene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-cyclopropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of Benzene, (2-chloro-1-cyclopropen-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (2-chloro-1-cyclopropen-1-yl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclopropane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
EAS: Bromobenzene derivatives, nitrobenzene derivatives.
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones.
Applications De Recherche Scientifique
Benzene, (2-chloro-1-cyclopropen-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, (2-chloro-1-cyclopropen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropenyl group can also participate in ring-opening reactions, generating reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1-methyl-2-cyclopropen-1-yl)-: Similar structure but with a methyl group instead of a chloro group.
Benzene, (2-cyclopropen-1-yl)-: Lacks the chloro substituent.
Chlorobenzene: Contains a chloro group but lacks the cyclopropenyl group.
Uniqueness
Benzene, (2-chloro-1-cyclopropen-1-yl)- is unique due to the presence of both a chloro and a cyclopropenyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
56895-70-6 |
|---|---|
Formule moléculaire |
C9H7Cl |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
(2-chlorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H7Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
UXPWUAQWWJDDNT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


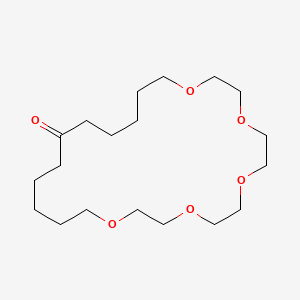
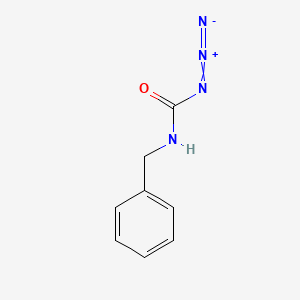
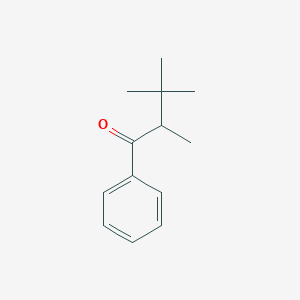
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
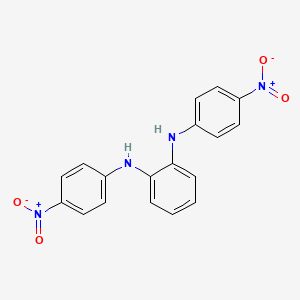

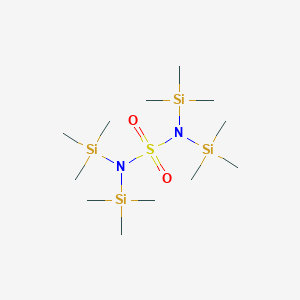
![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
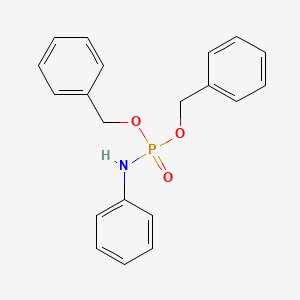
![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)
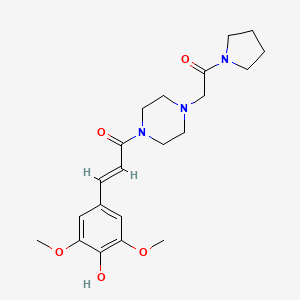
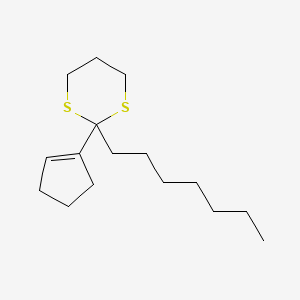
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)
